N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O6/c1-16-13(19)7-3-2-4-8(11(7)14(16)20)15-12(18)9-5-6-10(23-9)17(21)22/h2-6H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQLFSKXSXNBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:
Formation of the Phthalimide Moiety: The initial step involves the reaction of phthalic anhydride with methylamine to form N-methylphthalimide.
Introduction of the Nitro Group: The nitro group is introduced through nitration of the furan ring using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the N-methylphthalimide with the nitrofuran derivative under suitable conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phthalimide derivatives.
Scientific Research Applications
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5-nitrofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the phthalimide group may interact with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below, we compare the target compound with three analogs, focusing on structural features, physicochemical properties, and crystallographic methodologies.
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity: The target compound combines a dioxoisoindoline and nitrofuran, whereas analogs like the sulfonamide derivative in Table 1 incorporate a pyrimidine-sulfonamide system. Compared to 5-nitro-2-furoic acid, the target’s amide linkage and isoindoline core improve stability and modulate solubility.
Functional Group Impact: The nitro group in the target and 5-nitro-2-furoic acid is redox-active, often correlating with antimicrobial activity. However, the sulfonamide analog’s bromo and morpholine groups may favor halogen bonding and hydrogen bonding, respectively .
Crystallographic Methodologies :
- The target compound’s structure likely employed direct methods (via SIR97) for phase determination and SHELXL for refinement, ensuring precise bond-length and angle measurements .
- The sulfonamide analog’s visualization with ORTEP-3 highlights differences in molecular geometry, such as torsional angles influenced by the bulky trimethylbenzenesulfonamide group .
Physicochemical Properties: The target’s logP (estimated via fragment-based methods) is ~1.2, indicating moderate lipophilicity. In contrast, the sulfonamide analog’s higher molecular weight and bromine content may result in a logP >3, favoring membrane penetration.
Research Findings and Implications
- Antimicrobial Potential: The nitrofuran moiety in the target compound is structurally analogous to nitrofurantoin, a known antibiotic. Computational docking studies suggest the isoindoline core may enhance binding to bacterial nitroreductases .
- Synthetic Accessibility: The sulfonamide analog’s synthetic route involves multi-step sulfonation and coupling, whereas the target compound may be synthesized via direct amidation of 5-nitrofuran-2-carboxylic acid with 4-amino-2-methyl-1,3-dioxoisoindoline.
- Crystallographic Trends: Compounds with nitro groups (e.g., target, 5-nitro-2-furoic acid) often exhibit shorter C-NO₂ bond lengths (~1.45 Å) compared to C-Br bonds (~1.90 Å) in brominated analogs, impacting molecular packing .
Biological Activity
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Chemical Structure and Synthesis
The compound features a complex structure that includes a nitrofuran moiety and an isoindoline derivative. Its synthesis often involves multi-step organic reactions, where various functional groups are introduced systematically. The synthesis can include:
- Formation of the isoindoline core through cyclization reactions.
- Introduction of the nitrofuran group via electrophilic substitution or coupling reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The nitrofuran component is known for its role in generating reactive nitrogen species (RNS), which can modulate various signaling pathways within cells. The isoindoline structure may enhance binding to target proteins through hydrogen bonding and π-stacking interactions.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of the isoindoline structure possess significant antibacterial and antifungal properties. For example, similar compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism may involve modulation of apoptotic pathways through interaction with cellular receptors .
Research Findings
A summary of key studies investigating the biological activity of this compound is presented in the table below:
Case Studies
- Antimicrobial Screening : A series of derivatives were synthesized and screened for antimicrobial activity. The results indicated that several derivatives exhibited potent activity against both bacterial and fungal strains, suggesting that modifications to the nitrofuran or isoindoline moieties could enhance efficacy .
- Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) by promoting apoptotic processes. Further mechanistic studies are required to elucidate the exact pathways involved .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5-nitrofuran-2-carboxamide?
- Methodology : The compound can be synthesized via multi-step reactions:
Isoindolinone Core Formation : Cyclization of phthalic anhydride with methylamine under acidic conditions yields the 2-methyl-1,3-dioxoisoindolin-4-amine intermediate .
Amide Coupling : React the isoindolinone amine with 5-nitrofuran-2-carboxylic acid chloride in dichloromethane or tetrahydrofuran, using triethylamine as a base to neutralize HCl byproducts .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography or recrystallization to achieve >95% purity .
Q. How can the structure of this compound be validated experimentally?
- Techniques :
- X-ray Crystallography : Use SHELXL for refinement and ORTEP-III for visualization to confirm bond angles, torsional parameters, and stereochemistry .
- Spectroscopy :
- NMR : Analyze and spectra to verify substituent positions (e.g., nitrofuran vs. isoindolinone moieties).
- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm and nitro (NO) peaks near 1520–1350 cm .
Advanced Research Questions
Q. What strategies can resolve discrepancies in bioactivity data across different assays?
- Case Study : If cytotoxicity assays (e.g., MTT) show inconsistent IC values:
Assay Conditions : Standardize parameters (e.g., cell line passage number, serum concentration, incubation time).
Compound Stability : Test degradation in DMSO or cell media via LC-MS to rule out hydrolysis of the nitro group or amide bond .
Target Engagement : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure binding affinity to proposed targets (e.g., enzymes, receptors) .
Q. How does the nitro group in the nitrofuran moiety influence the compound’s reactivity and bioactivity?
- Mechanistic Insights :
- Electrophilic Reactivity : The nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., cysteine thiols in proteases) .
- Redox Activity : Under reductive conditions (e.g., in hypoxic tumor microenvironments), the nitro group can generate reactive oxygen species (ROS), contributing to cytotoxicity .
- Experimental Validation : Compare bioactivity of the parent compound with a nitro-free analog synthesized via reduction (e.g., catalytic hydrogenation) .
Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., MDM2, kinases). Prioritize poses with hydrogen bonds to the carboxamide and nitro groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and identify key residues for mutagenesis studies .
- Validation : Cross-reference predictions with experimental SAR data from analogs (e.g., isoindolinone derivatives with modified substituents) .
Contradiction Analysis
- Synthetic Yield Discrepancies : If yields vary between 60% (method A) and 85% (method B), assess purity of starting materials (e.g., isoindolinone amine) and reaction stoichiometry. Method B may use excess acid chloride or optimized solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
